GLYCINE, N-BENZOYL (HIPPURIC ACID) (15N)
Description
Historical Context of Hippuric Acid Discovery and Early Metabolic Investigations
Hippuric acid, chemically known as N-benzoylglycine, was first identified in the 19th century, a period of significant advancement in organic chemistry and biochemistry. chemicalbook.comacs.org The name "hippuric acid" is derived from the Greek words hippos (horse) and ouron (urine), as it was initially isolated from the urine of horses. acs.org In 1829, the renowned German chemist Justus von Liebig was the first to show that hippuric acid was distinct from benzoic acid and formally named the compound. wikipedia.org His work laid the foundation for understanding its chemical nature. wikipedia.org
Subsequent investigations in the 19th century further elucidated the metabolic origins of hippuric acid. It was established that this compound is formed in the body through the conjugation of benzoic acid with the amino acid glycine (B1666218). chemicalbook.comacs.orgwikipedia.org This biochemical reaction was a key discovery in understanding how the body processes and eliminates certain aromatic compounds. Early research also identified dietary precursors to hippuric acid. For instance, studies in the latter half of the 19th century revealed that the consumption of plant-based materials containing compounds like quinic acid led to the excretion of hippuric acid, indicating that gut microbiota play a role in its formation. acs.orgresearchgate.net These early metabolic studies were pivotal in establishing the concept of detoxification and biotransformation pathways in mammals. mdpi.com
Evolution of Stable Isotope Tracing Techniques (e.g., 15N, 13C, 2H, 18O) in Biological Research
The 20th century witnessed a revolution in biological research with the advent of isotope tracing techniques. The discovery of isotopes—atoms of the same element with different numbers of neutrons—by Frederick Soddy in the early 1900s, opened the door to a new era of scientific investigation. nih.gov Initially, radioactive isotopes were widely used, but the development of stable, non-radioactive isotopes offered a safer and equally powerful alternative for studying metabolic processes in living organisms, including humans. journals.co.zaoup.com
The key to utilizing stable isotopes lies in the ability to differentiate them from their more abundant, lighter counterparts. The development of mass spectrometry was a critical breakthrough in this regard, allowing for the precise measurement of the abundance of different isotopes in a sample. nih.gov The primary stable isotopes used in biological research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O). nih.gov By introducing molecules labeled with these heavy isotopes into a biological system, researchers can "trace" their journey through various metabolic pathways. nih.gov
The application of stable isotope tracers became more widespread from the mid-20th century onwards, driven by advancements in analytical instrumentation and the commercial availability of labeled compounds. nih.govoup.com These techniques have been instrumental in mapping out complex metabolic networks, quantifying the rates of metabolic reactions, and understanding the dynamic nature of metabolism in health and disease. nih.govbitesizebio.com
Rationale for Utilizing GLYCINE, N-BENZOYL (HIPPURIC ACID) (15N) in Advanced Metabolic Studies
The use of GLYCINE, N-BENZOYL- (HIPPURIC ACID) (¹⁵N) in metabolic research is a prime example of the power of stable isotope tracing. By labeling the glycine portion of hippuric acid with the heavy isotope of nitrogen, ¹⁵N, researchers can precisely track the fate of this amino acid in the body. nih.govnih.gov This is particularly valuable for several reasons.
Firstly, it allows for the direct investigation of glycine metabolism. Glycine is a non-essential amino acid that plays a crucial role in numerous metabolic processes, including the synthesis of proteins, purines, and other important biomolecules. nih.gov By administering ¹⁵N-labeled glycine and subsequently measuring the enrichment of ¹⁵N in hippuric acid and other metabolites, scientists can gain insights into the kinetics of glycine utilization and its contribution to various metabolic pools. nih.govduke.edu
Secondly, the formation of hippuric acid itself serves as a convenient and non-invasive probe for studying specific metabolic pathways. Since hippuric acid is readily excreted in the urine, its analysis provides a window into metabolic events occurring in the liver and kidneys, the primary sites of its synthesis. wikipedia.orgmdpi.com For example, studies have utilized the incorporation of infused [¹⁵N]glycine into urinary hippuric acid to assess the intrahepatic dilution of the tracer, providing valuable information about liver function and protein metabolism. nih.gov
Furthermore, the analysis of ¹⁵N enrichment in hippuric acid can be used to investigate disorders of metabolism. For instance, in studies of gout, a condition characterized by the overproduction of uric acid, ¹⁵N-labeled glycine has been used to trace the incorporation of glycine's nitrogen into uric acid. nih.gov The measurement of ¹⁵N enrichment in hippuric acid in these studies provides a reference for the precursor glycine pool, helping to elucidate the underlying metabolic abnormalities. nih.govduke.edu
Properties
Molecular Weight |
180.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Preparation of Glycine, N Benzoyl Hippuric Acid 15n for Academic Applications
Methodologies for Isotopic Incorporation of ¹⁵N into Glycine (B1666218) Precursors
The foundational step in synthesizing ¹⁵N-hippuric acid is the preparation of its isotopically labeled precursor, ¹⁵N-glycine. The choice of methodology for incorporating the heavy nitrogen isotope is critical as it dictates the final isotopic enrichment, yield, and cost-effectiveness of the process.
A prevalent and well-documented chemical method for producing ¹⁵N-glycine involves the amination of an alpha-haloacid using a ¹⁵N-labeled ammonia (B1221849) source. nih.govscielo.brresearchgate.net This approach is favored for its directness in incorporating the isotope. The reaction typically uses chloroacetic acid and an excess of concentrated, labeled aqueous ammonia (¹⁵NH₃). scielo.br The displacement of the chlorine atom by the ¹⁵N-labeled amino group forms the ¹⁵N-amine salt, which is then neutralized to yield ¹⁵N-glycine. scielo.br
Careful control of reaction conditions is necessary to maximize yield and minimize the loss of the expensive ¹⁵N-labeled ammonia. nih.govscielo.br Research has demonstrated that varying the volume of the ¹⁵NH₃ solution can calibrate the operational efficiency, with studies showing that increasing reactant volumes can lead to higher masses of the final glycine product. nih.govresearchgate.net Furthermore, systems for recovering the unreacted ¹⁵NH₃ have been developed, significantly improving the economic viability of the synthesis by recycling the costly isotopic source. nih.govscielo.br
| Reactant Volume (¹⁵NH₃aq) | Average Glycine Mass Obtained | Synthesis Yield | ¹⁵NH₃ Recovery Rate |
| 50 mL | 1.7 g | 8.7% | 71% |
| 100 mL | 2.0 g | 10.3% | 83% |
| 150 mL | 3.2 g | 16.4% | 87% |
| This table presents data from synthesis experiments of ¹⁵N-glycine, showing how reactant volume affects product mass, yield, and the efficiency of recovering the expensive isotopic precursor. Data compiled from multiple studies. scielo.brscielo.br |
Other established routes for glycine synthesis, such as the Strecker and Gabriel syntheses, also offer potential pathways for ¹⁵N incorporation by using labeled reagents like potassium phthalimide-¹⁵N or labeled cyanide. scielo.br However, the direct amination of haloacids remains a common and practical approach for laboratory-scale production of ¹⁵N-glycine. nih.govscielo.br
Once ¹⁵N-glycine is synthesized and purified, it is converted to N-benzoyl-glycine-¹⁵N (hippuric acid-¹⁵N) through acylation. The most common and efficient method for this transformation is the Schotten-Baumann reaction. This reaction involves the acylation of the ¹⁵N-labeled glycine with benzoyl chloride in an alkaline aqueous solution, typically using sodium hydroxide (B78521).
The process begins by dissolving the ¹⁵N-glycine in a sodium hydroxide solution. nih.gov Benzoyl chloride is then added portion-wise to the cooled and stirred solution. nih.gov The alkaline conditions neutralize the hydrochloric acid byproduct generated during the reaction, driving the formation of the amide bond. After the reaction is complete, the mixture is acidified with concentrated hydrochloric acid, causing the ¹⁵N-hippuric acid to precipitate out of the solution. nih.gov The crude product can then be collected by filtration. This method is well-established and provides good yields of hippuric acid. nih.gov
An alternative, though less common, synthesis route involves heating ¹⁵N-glycine with benzoic anhydride. nih.gov While viable, the Schotten-Baumann reaction with benzoyl chloride is generally preferred for its reliability and milder conditions.
While chemical synthesis is a primary route for producing ¹⁵N-glycine, biotechnological methods present an alternative, particularly for generating amino acids within a biological context, such as for protein expression studies. These methods typically involve metabolic labeling, where microorganisms or cell cultures are grown in a medium containing a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl). alfa-chemistry.comnih.gov
Microorganisms like Escherichia coli or Corynebacterium glutamicum, which are extensively used for industrial amino acid production, can be engineered to efficiently synthesize amino acids from basic feedstocks. nih.gov By supplying ¹⁵N-labeled salts as the sole nitrogen source in the growth medium, the organism's metabolic machinery incorporates the isotope into its entire repertoire of nitrogen-containing biomolecules, including glycine. nih.gov
However, producing a single, pure ¹⁵N-labeled amino acid like glycine via fermentation requires extensive downstream purification to separate it from other labeled amino acids and cellular components. A significant challenge in cellular systems is the metabolic scrambling of isotopes, where the ¹⁵N from one amino acid can be transferred to others, potentially diluting the isotopic enrichment of the target compound. nih.gov
Enzymatic synthesis in vitro offers a more controlled approach. Enzymes such as ammonia lyases can catalyze the formation of carbon-nitrogen bonds to produce amino acids. nih.gov While complex, multi-enzyme cascade reactions can be designed to synthesize specific amino acids from labeled precursors. nih.gov For instance, enzymes involved in the de novo synthesis of purines utilize glycine as a simple building block, highlighting the natural pathways that could be harnessed. nih.gov However, for the specific, high-purity production of ¹⁵N-glycine as a chemical reagent, direct chemical synthesis often remains more straightforward and cost-effective than biotechnological routes. nih.gov
Strategies for Purifying and Verifying Isotopic Enrichment of GLYCINE, N-BENZOYL (HIPPURIC ACID) (¹⁵N)
After synthesis, both the ¹⁵N-glycine precursor and the final ¹⁵N-hippuric acid product must undergo rigorous purification and verification to ensure they are suitable for academic and research applications.
For the ¹⁵N-glycine precursor, purification often involves crystallization. A common technique is to add methanol (B129727) to the reaction mixture, which causes the glycine to crystallize while leaving more soluble impurities, like ammonium (B1175870) chloride, in the solution. scielo.br The purity of the synthesized glycine is then assessed using analytical techniques such as:
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively check for the presence of glycine and identify impurities by comparing the sample's retention factor (Rf) to a known standard. scielo.brresearchgate.net
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the amino acid. scielo.brresearchgate.net Often, a derivatization step using a reagent like o-phthaldehyde (OPA) is required to make the amino acid detectable by fluorescence. researchgate.net
For the final product, ¹⁵N-hippuric acid, purification typically involves recrystallization from hot water. nih.gov An additional wash with a solvent like carbon tetrachloride can be used to remove residual, less polar impurities such as benzoic acid. nih.gov One patented method describes purifying crude hippuric acid by recrystallization from hot water in the presence of calcium oxide, which effectively removes benzoic acid impurities. google.com
Verification of the final compound's identity and, crucially, its isotopic enrichment is predominantly accomplished using mass spectrometry (MS). alfa-chemistry.comnih.govnist.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a powerful tool for this purpose. researchgate.net HRMS can differentiate between the ¹⁵N-labeled compound and its unlabeled counterpart, as well as detect potential isobaric interferences, which is critical for accurate enrichment determination. researchgate.netelsevierpure.com The isotopic purity is calculated by analyzing the relative intensities of the mass peaks corresponding to the labeled (M+1) and unlabeled (M) molecules, after correcting for the natural abundance of other isotopes (like ¹³C). researchgate.net
| Technique | Purpose | Application Target | Key Findings |
| Crystallization | Primary Purification | ¹⁵N-Glycine, ¹⁵N-Hippuric Acid | Effective at removing bulk impurities post-synthesis. scielo.brnih.gov |
| TLC / HPLC | Purity Assessment | ¹⁵N-Glycine | Confirms chemical purity against standards. HPLC provides quantitative data. scielo.brresearchgate.net |
| Gas Chromatography (GC) | Purity Assessment | Hippuric Acid | After esterification, GC can be used to determine chemical purity, with reports of achieving >99.5%. google.com |
| Mass Spectrometry (MS) | Isotopic Enrichment Verification | ¹⁵N-Glycine, ¹⁵N-Hippuric Acid | Determines the atom percent of ¹⁵N incorporation. HRMS is essential for high accuracy. nih.govresearchgate.net |
| This interactive table summarizes the key techniques used to purify and verify the integrity of ¹⁵N-labeled hippuric acid and its precursor. |
Considerations for Isotopic Purity and Enrichment Levels in Research Grade Materials
For research applications, particularly in quantitative metabolic studies, the isotopic purity and enrichment level of GLYCINE, N-BENZOYL (HIPPURIC ACID) (¹⁵N) are of paramount importance. These parameters directly impact the accuracy and reliability of experimental results.
Isotopic Purity refers to the percentage of the compound that contains the ¹⁵N isotope at the specified position. Research-grade ¹⁵N-labeled compounds are typically offered with high isotopic purity, often 98 atom % ¹⁵N or greater. medchemexpress.com This high level of enrichment is crucial for generating a strong signal that can be clearly distinguished from the natural abundance background of ¹⁵N (approximately 0.37%). researchgate.net When using the labeled compound as an internal standard for mass spectrometry, high isotopic purity ensures minimal interference with the quantification of the unlabeled analyte. nist.gov
Chemical Purity is equally critical and refers to the percentage of the material that is the desired chemical compound, free from starting materials, byproducts, or other contaminants. For ¹⁵N-hippuric acid, this means it must be free of residual ¹⁵N-glycine, benzoyl chloride, or benzoic acid. google.comnih.gov High chemical purity (e.g., >98%) prevents the introduction of confounding variables into an experiment.
The required level of enrichment often depends on the specific application. For metabolic tracer studies, a high and accurately known enrichment level is necessary to precisely calculate flux rates and pathway contributions. nih.govnih.gov Incomplete labeling can complicate data analysis, as it may be difficult to distinguish between partially labeled molecules and those with natural isotope distributions. nih.gov Therefore, the synthesis and purification processes must be optimized to achieve the highest possible isotopic enrichment, and this enrichment must be accurately certified, typically using high-resolution mass spectrometry. nih.govresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Glycine, N Benzoyl Hippuric Acid 15n
Mass Spectrometry (MS) Techniques for 15N-Labeled Metabolites.alfa-chemistry.comnih.gov
Mass spectrometry (MS) is a cornerstone for the analysis of 15N-labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. alfa-chemistry.com The incorporation of a ¹⁵N atom in hippuric acid increases its mass, allowing it to be distinguished from its natural, ¹⁴N-containing counterpart. This mass difference is the fundamental principle behind using MS for quantification and isotope ratio analysis in metabolic studies. alfa-chemistry.comnih.gov
High-resolution mass spectrometry (HRMS) provides the mass accuracy required to resolve the isotopic fine structure of molecules, enabling the unequivocal assignment of ¹⁵N enrichment. nih.gov Techniques like Orbitrap-based HRMS can achieve the resolution necessary to separate the isotopic peaks of labeled and unlabeled hippuric acid, which may otherwise overlap with other co-eluting compounds, especially in complex biological samples. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS or HRMS²) is employed for structural confirmation and enhanced specificity. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to either labeled or unlabeled hippuric acid is selected and fragmented. The resulting fragment ions (product ions) create a unique pattern that confirms the molecule's identity and can reveal the location of the ¹⁵N label within the molecule. nih.govnih.gov This is particularly useful for identifying metabolic scrambling, where the ¹⁵N label might be incorporated into unintended positions or molecules. nih.gov
For quantification, a common approach involves monitoring specific precursor-to-product ion transitions for both the ¹⁵N-labeled hippuric acid (internal standard) and the endogenous (¹⁴N) hippuric acid. springernature.comresearchgate.net The ratio of the signals is used to calculate the concentration of the endogenous analyte.
Table 1: Illustrative HRMS/MS Parameters for Hippuric Acid Analysis This table is a representative example based on typical fragmentation patterns.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Hippuric Acid (¹⁴N) | 178 | 77 | Negative researchgate.net |
| Hippuric Acid (¹⁵N) | 179 | 77 or 78 | Negative |
Note: The exact m/z values can vary slightly based on the specific adduct and charge state.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. For non-volatile molecules like hippuric acid, a derivatization step is required to increase volatility. nih.gov Common derivatization agents include silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.gov
A specialized application is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). In this setup, compounds eluting from the GC column are combusted online into simple gases (e.g., N₂ and CO₂). nih.govnasa.gov The resulting N₂ gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of mass-29 (¹⁴N¹⁵N) to mass-28 (¹⁴N¹⁴N) isotopologues. nih.gov This allows for highly accurate determination of ¹⁵N/¹⁴N ratios. nasa.govscripps.edu This technique is particularly valuable for determining natural abundance variations or low levels of ¹⁵N enrichment. nasa.gov Standard deviations for ratio measurements can be better than 0.5% for sample sizes in the picomole to nanomole range. nasa.gov
Table 2: GC-MS Analysis Parameters for Derivatized Metabolites This table presents typical parameters for GC-MS analysis of derivatized nitrogen-containing metabolites.
| Parameter | Setting | Reference |
| Derivatization Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | nih.gov |
| GC Column | Mid-polarity column (e.g., DB-35) | bris.ac.uk |
| Injector Temperature | 250 °C | scripps.edu |
| Ionization Mode | Electron Ionization (EI) | bris.ac.uk |
| MS Detection | Isotope Ratio Monitoring (m/z 28, 29, 30 for N₂) or Full Scan | nih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of hippuric acid in biological fluids like urine and plasma. nih.govnih.gov This technique does not typically require derivatization and is suitable for analyzing polar, non-volatile compounds directly from complex matrices. springernature.comcdc.gov The LC system, often an ultra-performance liquid chromatography (UPLC) system, separates hippuric acid from other urinary or plasma components before it enters the mass spectrometer. researchgate.netnih.gov
For quantification, ¹⁵N-labeled hippuric acid serves as an ideal internal standard. researchgate.net Since it is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar matrix effects (e.g., ion suppression), leading to highly accurate and precise quantification. nih.gov The method involves creating a calibration curve using a surrogate matrix and known concentrations of the analyte and the ¹⁵N-labeled internal standard. researchgate.net Detection is typically performed using multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity. springernature.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in 15N-Labeled Compound Analysis.alfa-chemistry.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural and dynamic information about molecules in solution. numberanalytics.com The use of ¹⁵N labeling is highly advantageous for NMR studies because the ¹⁵N isotope has a nuclear spin of ½, which results in sharper resonance lines compared to the much more abundant but quadrupolar ¹⁴N isotope (spin 1). wikipedia.org However, the low natural abundance (0.37%) and low gyromagnetic ratio of ¹⁵N make its direct detection challenging without isotopic enrichment. wikipedia.org
¹⁵N-NMR spectroscopy is instrumental for the structural elucidation of nitrogen-containing compounds. researchgate.netbeilstein-journals.org The chemical shift of a ¹⁵N nucleus is highly sensitive to its electronic environment, providing valuable information about bonding, hybridization, and protonation state. wikipedia.orgresearchgate.net For GLYCINE (B1666218), N-BENZOYL (HIPPURIC ACID) (15N), the ¹⁵N chemical shift can confirm the structure and integrity of the labeled molecule.
In metabolic studies, ¹⁵N-NMR is used to track the fate of the ¹⁵N label as the parent compound is metabolized. nih.govnih.gov For instance, after administration of ¹⁵N-labeled glycine or benzoic acid, which combine to form hippuric acid, NMR can be used to monitor the appearance of ¹⁵N-hippuric acid in biofluids like urine. nih.gov Furthermore, it can identify other ¹⁵N-containing metabolites, revealing the broader impact on nitrogen metabolism. nih.gov This approach allows for the direct observation of metabolic pathways and the calculation of conversion rates without the need for chromatographic separation. nih.govnih.gov
To overcome challenges like low sensitivity and spectral overlap in complex biological samples, ¹⁵N-NMR is often integrated with other, more sensitive NMR techniques, particularly ¹H-NMR, in multidimensional experiments. numberanalytics.comnumberanalytics.com
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is a two-dimensional NMR experiment that correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons. youtube.comacs.org It is a highly sensitive method for detecting ¹⁵N-labeled molecules, as it leverages the higher sensitivity of the ¹H nucleus. youtube.com An HSQC spectrum of a biofluid sample containing ¹⁵N-hippuric acid would show a specific cross-peak at the ¹H and ¹⁵N chemical shifts of the amide group, providing unambiguous identification and allowing for quantification.
¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment detects correlations between ¹⁵N nuclei and protons that are two or three bonds away. It is crucial for assigning the structure of unknown metabolites and confirming the position of the ¹⁵N label within the molecule. researchgate.netnumberanalytics.com
The combination of these techniques, sometimes in 3D experiments (e.g., ¹H-¹³C-¹⁵N), provides a comprehensive picture of the labeled metabolite within its biological context, enhancing the accuracy of both identification and quantification. researchgate.netacs.org
Table 3: Common NMR Experiments for ¹⁵N-Labeled Metabolite Analysis
| Experiment | Information Provided | Application to ¹⁵N-Hippuric Acid | Reference |
| 1D ¹⁵N NMR | Direct detection of ¹⁵N chemical shifts. | Confirms presence and electronic environment of the ¹⁵N label. | beilstein-journals.org |
| 2D ¹H-¹⁵N HSQC | Correlation between ¹⁵N and directly bonded ¹H. | Sensitive detection and identification via the N-H bond. | youtube.comacs.org |
| 2D ¹H-¹⁵N HMBC | Correlation between ¹⁵N and nearby protons (2-3 bonds). | Confirms molecular structure and label position. | researchgate.netnumberanalytics.com |
Methodological Validation and Quality Control in Isotope Tracer Experiments
The use of stable isotope-labeled compounds, such as GLYCINE, N-BENZOYL (HIPPURIC ACID) (15N), as tracers in metabolic studies necessitates rigorous methodological validation and stringent quality control. These measures ensure the reliability, accuracy, and reproducibility of the data generated, which is fundamental for the correct interpretation of metabolic pathways and fluxes. The validation process establishes the performance characteristics of the analytical method, typically a form of mass spectrometry coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
Method validation for isotope tracer experiments encompasses several key parameters to demonstrate that the analytical procedure is fit for its intended purpose. This involves assessing linearity, accuracy, precision, selectivity, and the limits of detection and quantification.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In the context of GLYCINE, N-BENZOYL (HIPPURIC ACID) (15N) analysis, this is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area ratio of the 15N-labeled analyte to an internal standard) is plotted against the concentration, and a linear regression is applied. A high correlation coefficient (r²) is indicative of a strong linear relationship. For instance, studies on the quantification of hippuric acid using LC-MS/MS have demonstrated excellent linearity with correlation coefficients greater than 0.99 over specified concentration ranges. spkx.net.cnresearchgate.net
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is often assessed by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and calculating the percent recovery. impactfactor.org For bioanalytical methods, the accuracy should typically be within ±15% of the nominal value, and ±20% for the lower limit of quantification (LLOQ). mdpi.com Studies on hippuric acid have shown high accuracy, with recovery percentages often falling between 90% and 110%. spkx.net.cnimpactfactor.orgnih.gov
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). researchgate.net For bioanalytical methods, the precision (CV%) should not exceed 15% for QC samples, and 20% for the LLOQ. mdpi.comnih.gov
The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These are critical parameters in tracer studies, where the concentration of the labeled compound may be very low. For example, a colorimetric method for hippuric acid reported an LOD of 1.8 mg L⁻¹ and an LOQ of 6 mg L⁻¹, while a more sensitive UPLC-MS/MS method had an LOQ of 10 μg/kg. spkx.net.cnnih.gov
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample matrix. nih.gov In isotope tracer studies using GLYCINE, N-BENZOYL (HIPPURIC ACID) (15N), the method must be able to distinguish the 15N-labeled hippuric acid from its endogenous, unlabeled (14N) counterpart and other structurally similar metabolites. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) provides the necessary specificity for this purpose by monitoring unique precursor-to-product ion transitions for both the labeled and unlabeled compounds. researchgate.netnih.gov
Quality Control (QC) in isotope tracer experiments involves the routine analysis of QC samples at various concentrations alongside the study samples. This ensures the continued validity of the analytical method throughout the experiment. The results of the QC samples must fall within predefined tolerance limits for the run to be accepted. nih.gov Furthermore, stability studies are crucial to ensure that the analyte remains unchanged in the biological matrix under the conditions of sample collection, storage, and processing. This includes evaluating freeze-thaw stability and room temperature stability. researchgate.net The use of a stable isotope-labeled internal standard, different from the tracer (e.g., 13C-labeled hippuric acid when 15N-hippuric acid is the tracer), is a common and effective way to control for variability during sample preparation and analysis. researchgate.net
The following tables summarize typical validation parameters reported in studies involving the analysis of hippuric acid, which are representative of the performance characteristics expected for a validated method for its 15N-labeled analogue.
Table 1: Linearity and Sensitivity Data for Hippuric Acid Analysis
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Source |
|---|---|---|---|---|---|
| Colorimetric | 6 to 100 mg L⁻¹ | 0.97 | 1.8 mg L⁻¹ | 6 mg L⁻¹ | nih.gov |
| UPLC-MS/MS | 4–200 ng/mL | >0.99 | 2.5 μg/kg | 10 μg/kg | spkx.net.cn |
| HPLC | 2–6 µg/mL | 0.9988 | 0.048 µg/mL | 0.169 µg/mL | impactfactor.orgresearchgate.net |
| LC-MS/MS | 0.25-250 µg/ml | >0.99 | - | 0.25 µg/ml | researchgate.net |
Table 2: Accuracy and Precision Data for Hippuric Acid Analysis
| Analytical Method | Concentration Level | Accuracy (% Recovery) | Precision (RSD/CV %) | Source |
|---|---|---|---|---|
| Colorimetric | Not Specified | 90.5–100.1% | < 5% | nih.gov |
| UPLC-MS/MS | Spiked Samples | 70.5%–99.7% | 0.3%–7.1% | spkx.net.cn |
| HPLC | 80%, 100%, 120% Spikes | 98.61%–100.61% | < 2% | impactfactor.org |
| LC-MS/MS | Low, Medium, High QC | Within ±15% of nominal | < 15% | researchgate.net |
Elucidation of Metabolic Pathways and Nitrogen Flux Utilizing Glycine, N Benzoyl Hippuric Acid 15n
Investigation of Glycine (B1666218) Conjugation Pathway Dynamics using ¹⁵N Tracers
The use of ¹⁵N-labeled glycine is a cornerstone technique for studying the dynamics of the glycine conjugation pathway. nih.gov This pathway is a critical Phase II detoxification process where carboxylic acids are conjugated with glycine to form more water-soluble and readily excretable N-acylglycines, such as hippuric acid. researchgate.net By administering [¹⁵N]glycine and subsequently measuring its incorporation into metabolites like hippuric acid using mass spectrometry, researchers can quantify pathway flux and gain insights into protein turnover and amino acid metabolism. nih.govnih.gov This method allows for the unambiguous tracing of nitrogen atoms from the glycine precursor pool into the final conjugated products. nih.gov
The key enzyme governing the final step of this pathway is Glycine N-Acyltransferase (GLYAT), a mitochondrial enzyme that catalyzes the transfer of an acyl group from an acyl-CoA thioester to the amino group of glycine. wikipedia.orgwikipedia.orgnih.gov The reaction, specifically for hippuric acid formation, involves the conjugation of benzoyl-CoA with glycine. wikipedia.orgreactome.org
The activity and kinetics of GLYAT are crucial determinants of the pathway's capacity. GLYAT exhibits a preference for glycine as the amino acid substrate and shows varying affinities for different acyl-CoA molecules. nih.gov Kinetic studies on GLYAT variants reveal how genetic differences can impact metabolic capacity. For instance, the rare 156Asn > Ser,199Arg > Cys variant of human GLYAT shows a significantly reduced catalytic rate (kcat) compared to more common variants, suggesting that individuals with this haplotype may have a decreased ability to metabolize benzoate. nih.govmdpi.com Detailed kinetic analyses provide essential data on substrate affinity (Km or s0.5) and turnover rates, which are fundamental to understanding the enzyme's efficiency. nih.govnih.govmdpi.com
| Enzyme Source | Acyl-CoA Substrate | Apparent Km (μM) | Apparent kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Mouse GLYAT (recombinant) | Benzoyl-CoA | 9.4 | 4.2 | nih.gov |
| Human GLYAT (156Asn > Ser variant) | Benzoyl-CoA | 96.6 (s0.5) | Not specified | nih.govmdpi.com |
| Human GLYAT (156Asn > Ser,199Arg > Cys variant) | Benzoyl-CoA | 61.2 (s0.5) | Reduced to 9.8% of 156Asn > Ser variant | nih.govmdpi.com |
The synthesis rate of hippuric acid is tightly regulated by the availability of its two primary substrates: glycine and benzoyl-CoA. researchgate.netreactome.org Studies using [¹⁵N]glycine have shown that an adequate dietary supply of glycine is necessary to ensure the precursor pool is saturated, which is crucial for accurate measurements of metabolic turnover. nih.gov A shortage of glycine can limit the rate of the conjugation reaction, leading to the accumulation of acyl-CoA intermediates. nih.govmdpi.com This accumulation can have significant metabolic consequences, including the sequestration of the essential cofactor Coenzyme A (CoASH) and the inhibition of enzymes that activate fatty acids for beta-oxidation. researchgate.netnih.govmdpi.com Therefore, the glycine conjugation pathway plays a vital role in maintaining mitochondrial energy homeostasis by preventing the depletion of the free CoASH pool. researchgate.netnih.gov The rate of synthesis can also be influenced by an increased flux of glycine, as seen in conditions with elevated glycine levels, which drives increased production of various acylglycines. nih.gov
Tracing Nitrogen Flux in Xenobiotic Metabolism Research
The formation of hippuric acid from aromatic precursors is a multi-step process involving both host and, in many cases, microbial enzymes. nih.gov Aromatic compounds from xenobiotic exposure (e.g., toluene) or dietary sources (e.g., plant phenols) are first converted to benzoic acid. hmdb.cawikipedia.org This conversion often occurs in the liver. wikipedia.org The benzoic acid is then activated within the mitochondria by reacting with Coenzyme A to form benzoyl-CoA. wikipedia.orgresearchgate.net In the final step, the enzyme GLYAT catalyzes the conjugation of benzoyl-CoA with glycine (or [¹⁵N]glycine in tracer studies) to produce hippuric acid (or ¹⁵N-hippuric acid), which is then excreted in the urine. wikipedia.orghmdb.canih.gov
The glycine conjugation pathway does not operate in isolation; it functions alongside other major Phase II detoxification systems, most notably glucuronidation. capes.gov.br Both pathways are crucial for conjugating compounds to increase their water solubility and facilitate excretion. capes.gov.brnih.gov Glucuronidation can react with a vast number of different compounds and is considered a highly important conjugation reaction. capes.gov.br Competition can occur when a single compound is a substrate for both glycine N-acyltransferase and UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.govscience.gov For example, studies have shown that benzoic acid can inhibit the metabolism of salicylate, another compound that undergoes glycine conjugation. nih.gov The balance between these pathways can be influenced by factors such as substrate concentration, relative enzyme activities in different tissues (liver, kidney, intestines), and the availability of co-substrates like glycine and UDP-glucuronic acid. capes.gov.br
Contributions to Understanding Gut Microbiome-Host Co-metabolism
The synthesis of hippuric acid is a prime example of gut microbiome-host co-metabolism. nih.gov Gut microbes play an essential role by metabolizing complex dietary compounds, such as polyphenols and quinic acid found in fruits and vegetables, into simpler aromatic molecules like benzoic acid. nih.govnih.gov These microbially-produced precursors are then absorbed from the gut into the host's circulation, transported to the liver and kidneys, and conjugated with glycine to form hippuric acid. nih.govnih.gov
Furthermore, the gut microbiome can directly influence the host's substrate pool for this reaction. Recent studies have demonstrated that specific gut bacteria, such as Bilophila wadsworthia, can metabolize glycine, thereby modulating the host's circulating glycine levels. medrxiv.org This activity directly impacts the availability of glycine for conjugation reactions in the host. Using [¹⁵N]glycine as a tracer allows researchers to precisely track the host's contribution to hippuric acid synthesis, helping to disentangle the complex metabolic interplay between microbial production of precursors and the host's conjugation capacity. nih.gov
Microbial Production of Benzoic Acid Precursors
The synthesis of hippuric acid in the body is fundamentally linked to the availability of its precursor, benzoic acid. A significant portion of this benzoic acid is not directly ingested but is produced by the metabolic activity of the gut microbiota. chemicalbook.com Gut microbes transform various dietary phenolic compounds, which are abundant in fruits, vegetables, and tea, into benzoic acid. wikipedia.orgyoutube.com
The process begins with the ingestion of foods rich in phenols, such as quercetin (B1663063) found in tea, wine, and various fruits. youtube.com These complex aromatic compounds are often poorly absorbed by the host and become available substrates for intestinal bacteria. Through a series of enzymatic reactions, the gut microbiota cleave and metabolize these phenols, ultimately yielding benzoic acid. This microbially-produced benzoic acid is then absorbed from the gut into the bloodstream, where it becomes available for detoxification in the liver and kidneys via conjugation with glycine to form hippuric acid. wikipedia.orgyoutube.com Therefore, the rate of microbial benzoic acid production directly influences the rate of hippuric acid synthesis and excretion.
Impact on Host Glycine Homeostasis and Nitrogen Recycling
The formation of GLYCINE, N-BENZOYL (HIPPURIC ACID) (¹⁵N) serves as a direct sink for the host's glycine pool. Glycine is a non-essential amino acid, but it is crucial for numerous metabolic functions, including protein synthesis and the biosynthesis of purines and other nitrogenous compounds. nih.gov The conjugation of benzoic acid with glycine diverts a portion of the body's free glycine pool towards the synthesis and excretion of hippuric acid. wikipedia.org
Utilizing ¹⁵N-labeled glycine in research studies allows for the precise tracking of nitrogen atoms from glycine as they are incorporated into hippuric acid. This isotopic tracing reveals the flux of nitrogen through this conjugation pathway. When dietary intake of phenolic precursors is high, the increased microbial production of benzoic acid necessitates a greater use of glycine for detoxification. This can impact glycine homeostasis by reducing the amount of glycine available for other essential metabolic processes. The measurement of ¹⁵N enrichment in urinary hippuric acid following administration of ¹⁵N-glycine provides a quantitative measure of this metabolic demand on the host's glycine nitrogen pool. researchgate.net This technique is instrumental in understanding how diet and gut microbiome activity can modulate host amino acid and nitrogen metabolism. nih.gov
Studies on Renal Handling and Transport Mechanisms of GLYCINE, N-BENZOYL (HIPPURIC ACID) (¹⁵N) in Research Models
The kidneys play a central role in the elimination of hippuric acid from the body. Research using both unlabeled and ¹⁵N-labeled hippuric acid has been crucial in delineating the specific mechanisms of its renal handling. Hippuric acid is efficiently cleared from the blood, primarily through active tubular secretion rather than just glomerular filtration. chemicalbook.comnih.gov In fact, the clearance of hippuric acid is so efficient that it has been used as a non-invasive measure of effective renal plasma flow (ERPF), similar to the use of para-aminohippurate (PAH). nih.gov Studies have shown that in healthy individuals, the extraction ratio of endogenous hippurate can exceed 90% in a single pass through the kidneys, highlighting the effectiveness of its transport mechanisms. nih.gov
Renal Tubular Secretion and Reabsorption Mechanisms
The renal handling of hippuric acid involves a combination of secretion and reabsorption within the nephron, with secretion being the predominant process. chemicalbook.comoregonstate.education
Secretion: The majority of hippuric acid elimination occurs via active secretion in the proximal convoluted tubule (PCT). oregonstate.education This is an energy-dependent process mediated by specific transporters on the tubular epithelial cells that move hippuric acid from the peritubular capillaries into the tubular fluid. oregonstate.educationnih.gov This active transport allows the kidneys to clear hippuric acid from the blood far more effectively than by glomerular filtration alone.
Reabsorption: While secretion is dominant, some reabsorption of hippuric acid likely occurs along the nephron. The mechanisms for organic anion reabsorption are generally less well-characterized than secretion pathways. For similar molecules like urate, reabsorption is a significant component of renal handling, and it is plausible that some hippuric acid is also reabsorbed, though to a much lesser extent than it is secreted. nih.govnih.gov
The net result of these processes is the rapid and efficient excretion of hippuric acid in the urine.
Investigation of Transporter Proteins Involved in Renal Clearance
The active tubular secretion of hippuric acid is facilitated by a family of membrane proteins known as Organic Anion Transporters (OATs). chemicalbook.com These transporters are located on both the basolateral (blood side) and apical (lumen side) membranes of the proximal tubule cells.
While the precise roles of all transporters are still under investigation, the general model involves:
Uptake of hippurate from the blood into the tubular cell across the basolateral membrane, primarily by OAT1 and OAT3.
Efflux of hippurate from the cell into the tubular lumen across the apical membrane.
Research into the transport of structurally similar molecules, such as urate, has identified other key transporters like URAT1 and GLUT9, which are crucial for urate reabsorption. nih.govd-nb.info While these are primarily associated with reabsorption, the study of these and other transporters, such as NPT1 and NPT4, helps to build a comprehensive picture of how the kidney handles a wide range of organic anions, including hippurate. nih.gov
Glycine Nitrogen Pool Dynamics and Protein Metabolism Research using ¹⁵N Glycine and Hippuric Acid
The use of stable isotopes, particularly ¹⁵N-glycine, has revolutionized the study of whole-body protein metabolism. The measurement of ¹⁵N enrichment in urinary hippuric acid provides a unique, non-invasive window into the dynamics of the hepatic glycine pool, which is a precursor for protein synthesis. researchgate.net
When ¹⁵N-glycine is administered, it enters the body's free amino acid pool. This labeled glycine is then available for various metabolic fates, including:
Incorporation into new proteins (protein synthesis).
Conversion to other metabolites, such as purines (e.g., uric acid). jci.orgnih.gov
Conjugation with benzoic acid in the liver to form ¹⁵N-hippuric acid. researchgate.net
Since the synthesis of hippuric acid occurs primarily in the liver, the ¹⁵N enrichment of urinary hippuric acid is considered to reflect the ¹⁵N enrichment of the intrahepatic glycine pool. youtube.comresearchgate.net This is a critical parameter for accurately calculating rates of protein synthesis. By measuring the isotopic enrichment of the precursor pool (via hippurate) and the enrichment of proteins over time, researchers can quantify the rate at which new proteins are being made.
Studies have used this method to determine whole-body protein turnover and synthesis rates under various physiological conditions. For example, a compartmental analysis model based on plasma [¹⁵N]glycine decay curves determined that the flux of glycine towards protein synthesis accounts for 45% to 61% of the total loss of glycine from the metabolic pool. nih.gov
Table 1: Research Findings on Glycine Nitrogen Flux
| Finding | Key Result | Reference |
|---|---|---|
| Glycine Nitrogen Flux | Mean glycine nitrogen flux was 3.93 +/- 0.42 mg N/kg/h. | nih.gov |
| Glycine Contribution to Protein Breakdown | Release from protein breakdown accounts for 62% to 73% of glycine nitrogen flux. | nih.gov |
| Glycine Contribution to Protein Synthesis | Incorporation into protein accounts for 45% to 61% of glycine nitrogen loss from the metabolic pool. | nih.gov |
| Urinary Hippurate as Precursor Marker | Urinary hippurate ¹⁵N enrichment remains constant during experiments, indicating a stable intrahepatic precursor enrichment for measuring protein synthesis. | researchgate.net |
This approach allows for detailed investigations into how factors like diet, exercise, and disease states affect protein metabolism and nitrogen dynamics in the human body. nih.govnih.gov
Glycine, N Benzoyl Hippuric Acid 15n As a Tracer in Pharmacokinetic and Biodistribution Studies Methodological Focus
Methodologies for Studying Absorption and Distribution Dynamics in Experimental Systems
The study of absorption and distribution dynamics of ¹⁵N-hippuric acid is fundamental to understanding its journey through the body. These studies aim to quantify the rate and extent to which the tracer enters systemic circulation and subsequently partitions into various tissues.
Methodologies for this purpose primarily revolve around the sensitive and specific detection of the ¹⁵N-labeled compound in biological matrices like plasma and tissue homogenates. The principal analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity, allowing for the simultaneous quantification of the labeled tracer and its unlabeled endogenous counterpart. nih.gov In an LC-MS/MS assay, the compounds are first separated based on their physicochemical properties by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge ratio transitions for both ¹⁵N-hippuric acid and endogenous hippuric acid, enabling their distinct and accurate measurement even when they co-elute. researchgate.net
To study absorption dynamics, plasma concentrations of ¹⁵N-hippuric acid are measured at multiple time points following oral administration. This data is used to construct a plasma concentration-time curve, from which key pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) are derived. These parameters provide a quantitative measure of the rate and extent of absorption.
For distribution studies, Quantitative Whole-Body Autoradiography (QWBA) , though traditionally used for radiolabeled compounds like ¹⁴C, provides a conceptual framework. In a study using a ¹⁵N tracer, the analogous approach involves collecting various tissues at different time points after administration. frontiersin.orgnih.gov These tissues (e.g., liver, kidney, muscle, brain) are homogenized, and the concentration of ¹⁵N-hippuric acid is determined using LC-MS/MS. This allows for a detailed picture of how the tracer is distributed throughout the body and identifies tissues where the compound may accumulate. nih.gov
A representative dataset illustrating the type of results obtained from a tissue distribution study in rats after oral administration of a labeled compound is shown below.
Table 1: Representative Tissue Distribution of a Labeled Compound in Rats Following a Single Oral Dose This table is illustrative, based on typical findings in preclinical studies with labeled compounds, to demonstrate the data generated by the described methodologies.
| Tissue | Concentration at 2h (ng-equiv/g) | Concentration at 8h (ng-equiv/g) | Concentration at 24h (ng-equiv/g) |
|---|---|---|---|
| Blood | 1,500 | 850 | 150 |
| Liver | 12,500 | 6,200 | 900 |
| Kidney | 18,200 | 7,800 | 1,100 |
| Lung | 3,100 | 1,500 | 250 |
| Heart | 2,500 | 1,100 | 200 |
| Brain | 300 | 150 | 50 |
| Muscle | 1,800 | 950 | 180 |
Approaches for Investigating Elimination Kinetics and Routes in Animal Models
Investigating the elimination kinetics and routes of ¹⁵N-hippuric acid is crucial for understanding how the body clears the compound. This involves measuring the rate of its removal from the body and identifying the primary pathways of excretion, which are typically urine and feces.
The primary method for these investigations is the analysis of excreta collected over a defined period following the administration of the ¹⁵N-labeled tracer. In animal models, such as rats, this is often achieved by housing the animals in metabolic cages that are designed to separate and collect urine and feces cleanly. kezarlifesciences.com
Urinary and Fecal Excretion Analysis: Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) after the administration of ¹⁵N-hippuric acid. kezarlifesciences.com The total amount of the ¹⁵N-labeled compound excreted in each matrix is then quantified. For urine, direct injection onto an LC-MS/MS system may be possible after simple dilution. For feces, a homogenization and extraction step is required to isolate the compound before analysis. By summing the amounts recovered from urine and feces over the entire collection period, a mass balance can be determined, which accounts for the total administered dose. researchgate.net
Studies using the precursor of hippuric acid, ¹⁴C-labeled benzoic acid, have shown that in rats, the vast majority of the administered dose is recovered in the urine within the first 24 hours. kezarlifesciences.com This indicates rapid and efficient renal clearance. Glycine (B1666218) conjugation to form hippuric acid is the dominant metabolic pathway. kezarlifesciences.com By using ¹⁵N-hippuric acid, researchers can directly measure the renal clearance of the pre-formed metabolite.
The kinetic aspect of elimination is characterized by parameters such as the elimination half-life (t₁/₂) and clearance (CL). These are typically calculated from the plasma concentration-time data obtained during absorption and distribution studies. The elimination half-life represents the time it takes for the plasma concentration of the compound to decrease by half.
Table 2: Representative Cumulative Excretion of a Labeled Compound in Rats This table is illustrative, based on typical findings from mass balance studies, to demonstrate the data generated by the described methodologies.
| Time Interval | % of Administered Dose in Urine | % of Administered Dose in Feces | Cumulative Excretion (%) |
|---|---|---|---|
| 0-24 h | 85.5 | 8.2 | 93.7 |
| 24-48 h | 1.8 | 1.1 | 96.6 |
| 48-72 h | 0.5 | 0.3 | 97.4 |
Design of Tracer Studies for Bioavailability Assessment in Pre-clinical Models
Absolute bioavailability is a critical pharmacokinetic parameter that defines the fraction of an orally administered drug that reaches the systemic circulation unchanged. Tracer studies using stable isotopes like ¹⁵N-hippuric acid provide a robust and elegant method for determining this value in preclinical models. nih.gov
The gold-standard design for an absolute bioavailability study is a crossover study involving both intravenous (IV) and oral (PO) administration of the compound. However, a more modern and efficient approach, often called a "microdose" study, can be employed using a labeled tracer. nih.gov
Concurrent IV and PO Administration Design: In this design, a therapeutic oral dose of the unlabeled (or "cold") compound is administered to the animal model (e.g., a rat). Simultaneously, or at a time close to the expected Tmax of the oral dose, a small, non-pharmacologically active "microdose" of the ¹⁵N-labeled hippuric acid is administered intravenously. nih.gov
Blood samples are then collected over time, and the plasma is analyzed using LC-MS/MS. The mass spectrometer's ability to differentiate between the unlabeled compound (from the oral dose) and the ¹⁵N-labeled tracer (from the IV dose) allows for the simultaneous determination of both concentration-time profiles from a single set of samples. nih.gov
The absolute bioavailability (F) is then calculated using the following formula:
F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100
Where:
AUC_PO is the area under the plasma concentration-time curve for the unlabeled compound administered orally.
AUC_IV is the area under the plasma concentration-time curve for the ¹⁵N-labeled tracer administered intravenously.
Dose_PO is the oral dose of the unlabeled compound.
Dose_IV is the intravenous dose of the ¹⁵N-labeled tracer.
This approach is highly efficient, reduces the number of animals required, and minimizes intra-animal variability by allowing each animal to serve as its own control. nih.govnih.gov
Table 3: Representative Pharmacokinetic Parameters for Bioavailability Calculation This table is illustrative, based on typical findings from a stable isotope tracer bioavailability study, to demonstrate the data used for calculation.
| Parameter | Oral Administration (Unlabeled) | IV Administration (¹⁵N-labeled) |
|---|---|---|
| Dose | 50 mg/kg | 1 mg/kg |
| AUC (ng·h/mL) | 4,500 | 120 |
| Cmax (ng/mL) | 1,800 | 950 |
| Tmax (h) | 1.5 | 0.1 |
| t₁/₂ (h) | 2.5 | 2.3 |
| Calculated Absolute Bioavailability (F) | \multicolumn{2}{c|}{15% } |
Applications of Glycine, N Benzoyl Hippuric Acid 15n in Mechanistic Biological Research
Investigation of Enzyme Kinetics and Substrate Specificity of N-Acyltransferases
Glycine (B1666218), N-benzoyl (Hippuric Acid) (¹⁵N), or more commonly its ¹⁵N-labeled precursor, ¹⁵N-glycine, is instrumental in elucidating the kinetics and substrate preferences of Glycine N-Acyltransferases (GLYAT). wikipedia.orgnih.gov These mitochondrial enzymes catalyze the conjugation of an acyl-CoA molecule (like benzoyl-CoA) with glycine, a crucial step in the detoxification of various aromatic compounds. nih.govwikipedia.orgreactome.org
The use of ¹⁵N-glycine as a substrate in enzyme assays allows researchers to form ¹⁵N-hippuric acid as the final product. nih.govnih.gov By measuring the rate of formation of ¹⁵N-hippuric acid via mass spectrometry, the activity of GLYAT can be quantified with high precision and sensitivity. nih.gov This stable isotope-labeled substrate assay is superior to methods that might be confounded by the production of other metabolites. nih.gov
Research using enzyme preparations from human and bovine liver mitochondria has helped characterize the substrate specificity of N-acyltransferases. wikipedia.orgnih.gov While benzoyl-CoA is a primary substrate, these enzymes can act on other acyl-CoAs. Isotope-based studies help to determine the relative efficiency of these reactions. For instance, one study on a human liver enzyme preparation found the highest activity with benzoyl-CoA, which was set as the benchmark of 100% relative activity. nih.gov The activities with other substrates were found to be significantly lower, demonstrating the enzyme's preference. nih.gov
Table 1: Relative Activity of Human Liver N-Acyltransferase with Various Substrates
| Substrate | Relative Activity (%) |
| Benzoyl-CoA | 100 |
| Butyryl-CoA | 28 |
| Salicylyl-CoA | 22 |
| Heptanoyl-CoA | 9.5 |
| Isovaleryl-CoA | 9.1 |
| Data sourced from a study on human liver enzyme preparations, demonstrating substrate specificity. nih.gov |
Such kinetic studies, enhanced by the clarity of stable isotope tracers, are fundamental to understanding how the body metabolizes xenobiotic carboxylic acids and the potential for metabolic bottlenecks or drug interactions. researchgate.net
Use in Pathophysiological Modeling in Experimental Systems (non-clinical)
¹⁵N-labeled hippuric acid and its precursors are valuable tools for modeling metabolic dysregulation in non-clinical experimental systems, particularly for conditions like chronic kidney disease (CKD) and inborn errors of metabolism. nih.govnih.gov Hippuric acid is recognized as a uremic toxin that accumulates in the blood of CKD patients and is correlated with the progression of renal fibrosis. nih.govnih.govhmdb.ca
In experimental models, such as 5/6 nephrectomized (5/6NX) rats which simulate CKD, administering ¹⁵N-labeled compounds can help trace the pathways leading to uremic toxin accumulation. nih.gov For example, studies have shown that hippuric acid can promote renal fibrosis by inducing oxidative stress and disrupting antioxidant pathways. nih.govnih.gov By using ¹⁵N-glycine, researchers can track its incorporation into hippuric acid, providing a dynamic view of how its synthesis and clearance are altered in a disease state. nih.govnih.gov
Furthermore, in studies of metabolic disorders like gout, which involves purine (B94841) metabolism, ¹⁵N-glycine is administered to trace its incorporation into uric acid. nih.govnih.govnih.gov To understand the precursor pool dynamics, the glycine pool is "sampled" by administering benzoic acid and measuring the ¹⁵N enrichment in the excreted hippuric acid. nih.govnih.gov This allows scientists to model the kinetic phenomena associated with the disease, such as accelerated purine biosynthesis, and to differentiate it from other potential metabolic defects. nih.gov These models are crucial for understanding disease mechanisms and identifying potential therapeutic targets without direct clinical intervention. researchgate.net
Comparative Metabolic Studies Across Diverse Species and Model Organisms
The use of Glycine, N-benzoyl (Hippuric Acid) (¹⁵N) facilitates the comparative study of metabolism across different species and within various model systems, highlighting evolutionary and physiological differences in detoxification pathways.
The efficiency of converting benzoic acid to hippuric acid can vary significantly between species, reflecting differences in the expression and activity of Glycine N-Acyltransferase (GLYAT). nih.gov Tracing studies with ¹⁵N-glycine allow for a direct comparison of this conjugation efficiency. For example, research has highlighted profound metabolic differences between rat strains based on their diet, which influences the gut microflora responsible for producing aromatic precursors and ultimately affects hippuric acid excretion. nih.gov
By introducing a known quantity of ¹⁵N-labeled substrate, researchers can precisely quantify the output of ¹⁵N-hippuric acid, providing a clear metric of metabolic capacity that can be compared across different animal models (e.g., rats, guinea pigs, etc.) under controlled conditions. nih.govuniprot.org This helps in understanding why certain species may be more or less susceptible to toxins that are detoxified via this pathway and aids in the selection of appropriate animal models for pharmacological and toxicological research.
To dissect metabolic pathways in a more controlled environment, ¹⁵N-labeled substrates are used in in vitro and ex vivo systems like isolated liver mitochondria, cell cultures (e.g., human kidney HK-2 cells), and organ perfusion systems. nih.govnih.govresearchgate.net These models remove the systemic complexities of a whole organism, allowing for a focused investigation of specific biochemical reactions.
For instance, studies using isolated liver mitochondria have been crucial for characterizing the two key enzymes in hippuric acid synthesis: benzoyl-CoA synthetase and benzoyl-CoA:glycine N-acyltransferase. nih.gov The use of labeled substrates in these systems confirms whether a particular compound is a substrate or an inhibitor of the enzymatic pathway. nih.gov Similarly, incubating cultured cells with ¹⁵N-labeled nutrients allows for the biosynthesis of labeled metabolites, which can then be used as internal standards for highly accurate quantification in other experiments. researchgate.net This "stable isotope labeling by essential nutrients in cell culture" (SILEC) approach is a powerful way to generate tracers for metabolic flux analysis. researchgate.net
Studying Nitrogen Flow in Environmental and Agro-ecological Systems (e.g., N₂O emissions)
A significant application of ¹⁵N-labeled compounds, including hippuric acid, is in environmental science, particularly in tracking nitrogen flow and greenhouse gas emissions from agricultural soils. researchgate.netnih.gov Urine deposited by grazing ruminants is a major source of agricultural nitrous oxide (N₂O), a potent greenhouse gas. researchgate.netiuss.orgnih.gov Hippuric acid, a natural component of this urine, has been identified as a potential inhibitor of the soil microbial processes—nitrification and denitrification—that produce N₂O. researchgate.netnih.gov
By applying ¹⁵N-labeled synthetic urine or urine containing ¹⁵N-hippuric acid to soil columns or field plots, researchers can trace the fate of the nitrogen from this specific compound. nih.gov The isotopic signature of the N₂O that is subsequently emitted from the soil reveals its source. nih.govresearchgate.net If the emitted N₂O is enriched with ¹⁵N, it provides direct evidence that the nitrogen originated from the labeled hippuric acid (or its breakdown products) and allows for quantification of its contribution to the total N₂O flux. nih.gov
Studies have demonstrated that increasing the concentration of hippuric acid in cattle urine can significantly decrease N₂O emissions. researchgate.netnih.gov This effect is attributed to the inhibitory action of benzoic acid, a breakdown product of hippuric acid, on denitrifying microbes. researchgate.net The use of ¹⁵N tracers is critical to confirming these mechanisms and quantifying the reduction in emissions from specific nitrogen pathways. nih.govmdpi.com
Table 2: Effect of Hippuric Acid on N₂O Emissions in Laboratory Soil Incubation Studies
| Study Finding | Emission Reduction (%) | Experimental Detail |
| Increased hippuric acid in synthetic urine. researchgate.net | 48-54% | Decline in cumulative N₂O emissions. researchgate.net |
| Increased hippuric acid in artificial urine. nih.gov | 65% | Proportion of hippuric acid-N in urinary N was increased from 6.4% to 12.6%. nih.gov |
| This table summarizes findings on the inhibitory effect of hippuric acid on nitrous oxide (N₂O) emissions from soil treated with cattle urine. researchgate.netnih.gov |
These findings have important implications for developing strategies to mitigate greenhouse gas emissions from livestock agriculture, such as modifying animal diets to increase the excretion of hippuric acid. nih.gov
Theoretical Frameworks and Computational Modeling in Glycine, N Benzoyl Hippuric Acid 15n Research
Development of Kinetic Models for Metabolic Pathways involving Hippuric Acid
Kinetic modeling aims to mathematically describe the rates of enzymatic reactions and transport processes within a metabolic network. For hippuric acid, this involves modeling its synthesis from benzoic acid and glycine (B1666218), a reaction that primarily occurs in the liver and kidneys. The development of these models is crucial for predicting how the pathway will respond to various perturbations, such as changes in diet or disease states.
A proposed biological model for hippuric acid metabolism outlines the uptake of benzoic acid, its transport to the liver, and the subsequent reaction with glycine to form hippuric acid, which is then released into the plasma. researchgate.net This pathway's efficiency can be influenced by the bioavailability of its precursors, particularly glycine. nih.gov Under certain conditions, such as post-surgical stress, a decrease in glycine availability can lead to reduced synthesis of hippuric acid. nih.gov
Kinetic models for such pathways are constructed based on enzyme kinetics, incorporating parameters like Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the enzymes involved, such as glycine-N-acyltransferase. The use of 15N-labeled glycine allows for the direct measurement of the rate of its incorporation into hippuric acid, providing critical data for refining these kinetic models. By tracing the labeled nitrogen, researchers can quantify the flux through the hippuric acid synthesis pathway under different physiological conditions.
Application of Metabolic Flux Analysis (MFA) using 15N Data
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism. ucdavis.edu Unlike static metabolite measurements, MFA provides a dynamic view of cellular metabolism. creative-proteomics.com The core principle of MFA involves using stable isotope tracers, such as 13C or 15N, to label specific metabolites and then tracking the distribution of these labels throughout the metabolic network. medchemexpress.comnih.gov
The use of Glycine, N-benzoyl (Hippuric Acid) (15N) as a tracer, or more commonly, the use of 15N-labeled precursors like glycine, is central to applying MFA to study hippuric acid metabolism. When a 15N-labeled substrate is introduced into a biological system, the labeled nitrogen atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites over time using techniques like mass spectrometry, it is possible to infer the fluxes through the interconnected metabolic pathways. nih.gov
For instance, by administering 15N-glycine, researchers can track the label as it is incorporated into hippuric acid. This allows for the calculation of the rate of hippuric acid synthesis. MFA can also help to understand the relative contributions of different converging metabolic pathways to the production of a particular metabolite. nih.gov This is particularly relevant for understanding the broader metabolic context in which hippuric acid is synthesized.
A key advantage of using 15N in conjunction with 13C is the ability to perform simultaneous carbon and nitrogen metabolic flux analysis (13C15N-MFA). nih.gov This dual-labeling approach provides a more comprehensive picture of cellular metabolism, as it can elucidate the interplay between carbon and nitrogen pathways. nih.gov For example, in the context of hippuric acid, this could reveal how the availability of carbon sources for energy production impacts the utilization of glycine for detoxification via hippuric acid synthesis.
The data below illustrates the kind of information that can be obtained from an MFA experiment. The table shows hypothetical flux data for key reactions related to hippuric acid synthesis under two different conditions.
| Reaction | Flux (Condition A) (μmol/g/hr) | Flux (Condition B) (μmol/g/hr) |
| Glycine uptake | 100 | 80 |
| Benzoic acid uptake | 50 | 50 |
| Hippuric acid synthesis | 45 | 35 |
| Glycine to serine | 30 | 25 |
| Glycine degradation | 25 | 20 |
This is a hypothetical data table for illustrative purposes.
Integration of Data from 15N Tracing with Systems Biology Approaches
Data from 15N tracing of hippuric acid precursors can be layered onto metabolic network models. These models, which represent the known biochemical reactions in an organism, can be used to simulate the flow of metabolites and predict the effects of genetic or environmental changes. For example, by integrating transcriptomic data (gene expression levels) with 15N flux data, researchers can identify regulatory hotspots in the hippuric acid pathway. If an increase in hippuric acid flux correlates with the upregulation of a particular gene, it suggests a potential regulatory role for that gene.
Recent studies have highlighted the importance of host-microbe co-metabolism in the production of circulating metabolites, including hippuric acid. nih.gov The gut microbiome can metabolize dietary compounds, producing precursors that are then absorbed by the host and further metabolized. For example, gut bacteria can metabolize phenylalanine to produce compounds that are ultimately converted to hippuric acid by the host. nih.gov 15N tracing can be employed in gnotobiotic animal models (animals with a known microbial composition) to dissect the specific metabolic contributions of the host and the microbiota to hippuric acid synthesis. nih.gov
The integration of multi-omics data has been successfully used to understand metabolic alterations in various contexts. For instance, integrated analyses have revealed changes in the microbiome and host metabolism that impact agricultural production and disease states. researchgate.net By applying similar systems biology approaches to the study of Glycine, N-benzoyl (Hippuric Acid) (15N), researchers can gain a deeper understanding of its role as a biomarker and its connections to diet, gut health, and systemic metabolism. nih.gov
Challenges and Methodological Innovations in Research with Glycine, N Benzoyl Hippuric Acid 15n
Addressing Isotope Effects and Their Implications for Quantitative Analysis
When a heavier isotope like ¹⁵N replaces the more common ¹⁴N in a molecule, it can subtly alter the molecule's chemical and physical properties, a phenomenon known as the kinetic isotope effect (KIE). This effect stems from the higher energy required to break a bond involving a heavier isotope. In the context of ¹⁵N-hippuric acid, this can influence the rates of its enzymatic formation and subsequent metabolic reactions.
Enzymatic deamination reactions, for example, have shown measurable ¹⁵N kinetic isotope effects, suggesting that C-N bond cleavage can be a rate-determining step. researchgate.net For ¹⁵N-hippuric acid, which is formed via the acylation of ¹⁵N-glycine, the KIE could potentially lead to a slight underestimation of the true metabolic flux if not accounted for, as the ¹⁵N-labeled substrate may be processed at a marginally slower rate than its unlabeled counterpart.
Quantitative analysis, typically performed using mass spectrometry, relies on the precise measurement of the ratio between the labeled (heavy) and unlabeled (light) forms of the analyte. frontiersin.org While modern analytical methods are highly precise, the biological KIE introduces a potential systematic bias. The accuracy of quantitative analysis is paramount, and methods using gas chromatography/mass spectrometry (GC/MS) for isotope ratio measurements have demonstrated high precision. nih.gov For instance, studies quantifying ¹⁵N enrichment in related urinary metabolites have achieved low coefficients of variation, underscoring the capability of the instrumentation. nih.gov However, researchers must remain cognizant that this analytical precision does not inherently correct for biological isotope effects.
Table 1: Analytical Precision in Isotope Ratio Mass Spectrometry This table illustrates the high degree of precision achievable with mass spectrometry in isotope tracer studies, which is essential for detecting the subtle shifts caused by isotope effects.
| Parameter | Coefficient of Variation (%) | Source |
| Isotope Ratio Measurement | 0.2% | nih.gov |
| Concentration Measurement | 0.5% | nih.gov |
Strategies for Mitigating Isotopic Scrambling and Back-labeling
A significant challenge in tracer studies is "isotope scrambling," where the stable isotope label moves from the intended tracer molecule to other molecules within the biological system. nih.gov When ¹⁵N-glycine is used as a precursor to study the synthesis of hippuric acid, the ¹⁵N atom can be transferred to other amino acids through transamination reactions. nih.gov This scrambling dilutes the isotopic enrichment of the target precursor pool, complicating the interpretation of metabolic flux data.
Pyridoxal 5'-phosphate (PLP) is a crucial cofactor for a vast number of enzymes involved in amino acid metabolism, including many transaminases. unl.edunih.gov These PLP-dependent enzymes are primary culprits in isotope scrambling. nih.gov A key methodological innovation to counteract this is the inhibition or inactivation of these enzymes. nih.govresearchgate.net
Key Strategies to Reduce Isotope Scrambling:
Broadband Inhibition of PLP-Dependent Enzymes: Treatment of experimental systems, particularly in vitro or cell-free systems, with reducing agents like sodium borohydride (B1222165) (NaBH₄) can inactivate PLP-dependent enzymes. nih.govresearchgate.net This is achieved by the irreversible reduction of the Schiff base formed between PLP and the enzyme's lysine (B10760008) residues, effectively preventing the promiscuous transfer of the ¹⁵N label. nih.govresearchgate.net
Use of Specific Enzyme Inactivators: For in vivo studies where broadband inhibitors would be too toxic, the use of more selective, mechanism-based inactivators can be considered. researchgate.net
Kinetic Modeling: Advanced computational models can help estimate the extent of scrambling and correct the flux calculations, provided sufficient data on related metabolic pools are collected.
Back-labeling occurs when a labeled product is metabolized back into its precursor, artificially inflating the precursor's isotopic enrichment. While less of a concern for the terminal metabolite hippuric acid, which is primarily excreted, it is a critical consideration for the precursor ¹⁵N-glycine, which is central to numerous metabolic pathways. nih.gov Careful experimental design, such as using short infusion times and rapid sampling, can help minimize the impact of back-labeling.
Advancements in Sample Preparation for ¹⁵N Analysis from Complex Biological Matrices
The accuracy of ¹⁵N-hippuric acid analysis is highly dependent on the effective isolation of the analyte from complex biological matrices like plasma and urine. nih.govnih.govnih.gov These matrices contain a multitude of compounds that can interfere with analysis, necessitating robust sample preparation techniques.
Traditional methods often involve liquid-liquid extraction (LLE) using solvents like ethyl acetate, followed by derivatization to make the analyte suitable for gas chromatography. nih.gov However, modern techniques offer significant improvements in efficiency, sample volume requirements, and automation. mdpi.comnih.gov
A significant innovation in sample collection is Volumetric Absorptive Microsampling (VAMS™) . mdpi.comnih.govnih.govresearchgate.net This technique uses a porous tip to absorb a precise, small volume of a biological fluid (e.g., 10-20 µL of blood). mdpi.comnih.gov The sample is then dried, which can improve the stability of certain analytes and simplifies transportation and storage. nih.govyoutube.com For metabolomics workflows, VAMS has been shown to be a reliable tool, though factors like drying time and storage temperature must be carefully controlled to ensure metabolome stability. nih.gov
Table 2: Comparison of Sample Preparation Techniques for Hippuric Acid Analysis
| Technique | Sample Matrix | Key Steps | Advantages | Disadvantages | Source(s) |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Acidification, extraction with organic solvent (e.g., ethyl acetate), evaporation, reconstitution. | Well-established, effective for cleaning up samples. | Time-consuming, requires larger sample and solvent volumes. | nih.gov |
| Protein Precipitation | Plasma | Addition of cold organic solvent (e.g., methanol), centrifugation, collection of supernatant. | Simple, fast, good for high-throughput screening. | Less selective, may result in significant matrix effects. | nih.gov |
| Solid-Phase Extraction (SPE) | Plasma, Urine | Sample loading onto a cartridge, washing away interferences, eluting the analyte. | High selectivity, can concentrate the analyte. | Can be more expensive, requires method development. | nih.gov |
| Volumetric Absorptive Microsampling (VAMS™) | Blood | Absorption of a fixed volume onto a porous tip, drying. | Minimally invasive, requires very small sample volume, simplifies collection and storage. | Requires specific extraction protocols from the dried tip, potential for hematocrit bias (though less than DBS). | mdpi.comnih.govnih.gov |
For analysis by mass spectrometry, especially GC-MS, derivatization is often necessary. nih.gov Newer methods focus on creating stable derivatives that provide clear, quantifiable mass fragments, enhancing the sensitivity and reliability of the assay. nih.gov
Integration of ¹⁵N Tracing Data with Multi-omics Technologies (e.g., Metabolomics, Proteomics)
The true power of using ¹⁵N-hippuric acid as a tracer is realized when its kinetic data are integrated with other "omics" technologies. creative-proteomics.comnih.govnih.gov While ¹⁵N tracing provides a dynamic measure of metabolic flux through a specific pathway, other omics data provide a static snapshot of the broader molecular landscape. creative-proteomics.comnih.gov Combining these approaches provides a more holistic understanding of cellular regulation. nih.gov
Integration with Metabolomics: ¹⁵N tracing quantifies the rate of hippuric acid synthesis. creative-proteomics.com Untargeted metabolomics, performed simultaneously, can measure the steady-state levels of hundreds of other metabolites. mdpi.com By correlating the flux of hippuric acid with changes in the broader metabolome, researchers can identify pathways that are co-regulated. For example, an alteration in hippuric acid synthesis might be linked to changes in gut microbiome activity or shifts in central carbon metabolism.
Integration with Proteomics: Quantitative proteomics measures the abundance of thousands of proteins, including the enzymes responsible for hippuric acid synthesis (e.g., glycine (B1666218) N-acyltransferase) and transport. nih.govbiorxiv.org By integrating ¹⁵N-flux data with proteomics, one can determine whether a change in metabolic rate is due to an altered concentration of the relevant enzymes or a change in their catalytic activity. nih.gov This approach moves beyond simple correlation to provide mechanistic insights. nih.gov ¹⁵N-labeling itself is a widely used technique in quantitative proteomics, which can create synergies in experimental design. frontiersin.orgnih.govbiorxiv.orgbiorxiv.org
The ultimate goal of multi-omics integration is to build comprehensive models of biological systems. nih.govembopress.org Data from genomics, transcriptomics, proteomics, and metabolomics can be layered with the dynamic flux information from ¹⁵N tracing studies to create detailed network models. nih.gov These models can help decipher complex regulatory interactions, identify novel biomarkers, and understand how disease states or therapeutic interventions impact metabolic function on a systems level. nih.gov
Table 3: Multi-omics Integration with ¹⁵N-Hippuric Acid Tracing
| Omics Technology | Data Provided | Integrated Insight |
| ¹⁵N Tracing | Rate of hippuric acid synthesis/turnover (Flux) | A dynamic measure of pathway activity. |
| Metabolomics | Steady-state concentrations of many metabolites | Correlates pathway flux with global metabolic state; identifies related metabolic shifts. |
| Proteomics | Abundance of enzymes and transporters | Determines if changes in flux are due to altered protein levels or altered protein activity. nih.gov |
| Transcriptomics | mRNA expression levels of genes | Links genetic regulation (gene expression) to protein levels and subsequent metabolic function. |
| Genomics | DNA sequence variations (e.g., SNPs) | Identifies genetic predispositions that may influence baseline metabolic rates. |
Future Directions and Emerging Research Avenues for Glycine, N Benzoyl Hippuric Acid 15n Studies
Exploration of Novel Tracer Applications and Analytical Sensitivities
The use of stable isotopes like ¹⁵N to label endogenous molecules has become a cornerstone of metabolic research. medchemexpress.comnih.gov Glycine (B1666218), N-benzoyl (Hippuric Acid) (¹⁵N), the ¹⁵N-labeled form of hippuric acid, serves as a powerful tracer to follow the metabolic fate of its precursors, glycine and benzoic acid. medchemexpress.comnih.govmedchemexpress.com Hippuric acid itself is a key metabolite, resulting from the conjugation of benzoic acid with glycine, a process primarily occurring in the liver and to a lesser extent, the kidneys. nih.govacs.org Its presence and concentration in biological fluids are linked to various factors including diet, gut microbiota activity, and exposure to certain aromatic compounds like toluene. acs.orgnih.govnih.gov
Future research is poised to expand the application of ¹⁵N-hippuric acid as a tracer in several novel areas. While traditionally used to sample the precursor glycine pool in studies of purine (B94841) biosynthesis nih.gov, its utility could be extended to investigate:
Renal Function: As hippuric acid is cleared by the kidneys, ¹⁵N-hippuric acid could be developed as a precise tracer for measuring renal clearance rates and tubular secretion efficiency, offering a dynamic view of kidney function. acs.org
Hepatic Metabolism: The synthesis of hippuric acid is a direct measure of the liver's capacity for detoxification via glycine conjugation. Using ¹⁵N-labeled precursors and tracking the formation of ¹⁵N-hippuric acid can provide quantitative insights into hepatic metabolic function. nih.govnih.gov
Exposure Biomarkering: By administering ¹⁵N-glycine, researchers can more accurately trace the metabolic burden of environmental toxins like toluene, which is metabolized to benzoic acid and then conjugated to form hippuric acid. acs.orgnih.gov This offers a more specific and sensitive alternative to measuring total hippuric acid, which can be influenced by diet.
The success of these applications hinges on the analytical sensitivity of the detection methods. Isotope-Ratio-Monitoring Gas Chromatography/Mass Spectrometry (IRM-GC/MS) is a key technique, capable of detecting minute variations in isotope ratios. acs.org For nitrogen isotope analysis, precisions of better than 0.35‰ have been achieved for amino acid derivatives. acs.org Advances in mass spectrometry, such as high-resolution sampling and high-sensitivity analytical techniques, are enabling the measurement of minute quantities of nitrogen isotopes, overcoming limitations of traditional methods that required larger sample sizes. chuv.ch
Table 1: Analytical Techniques and Sensitivities for Isotope Analysis
| Analytical Technique | Key Features | Reported Precision/Sensitivity | Reference |
|---|---|---|---|
| Isotope Ratio Mass Spectrometry (IRMS) | High-precision measurement of stable isotope content (e.g., ¹⁵N/¹⁴N). pnnl.govmeasurlabs.com Enables enumeration of small isotopic fractionation. pnnl.gov | δ¹⁵N precision typically <0.2‰. ucsc.edu | pnnl.govmeasurlabs.comucsc.edu |
| Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) | Separates individual compounds before online combustion and isotope ratio analysis. acs.orgresearchgate.net | Standard deviations better than 0.5‰ for samples larger than 25 pmol of N₂ gas. acs.org | acs.orgresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Used for separation and quantification of hippuric acid and its metabolites. nih.govhsl.gov.uk Often coupled with UV or mass spectrometry detectors. hsl.gov.ukeurekakit.com | LLOQ for hippuric acid reported at 15 mg/L. eurekakit.com | nih.govhsl.gov.ukeurekakit.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for assaying hippuric acid and its precursors in biological samples like serum. nih.gov | High sensitivity for targeted metabolite quantification. | nih.gov |
Development of High-Throughput Platforms for ¹⁵N Isotope Ratio Analysis
The scale of modern metabolic and clinical studies, which often generate vast numbers of samples, necessitates the development of high-throughput analytical platforms. nih.gov Traditional isotope ratio mass spectrometry (IRMS) and gas chromatography/mass spectrometry (GC/MS), while precise, can be labor-intensive. nih.gov The future lies in automated systems that can rapidly process samples for ¹⁵N isotope ratio analysis.
Continuous-flow isotope ratio mass spectrometry (CF-IRMS) represents a significant step forward, offering a rapid and automatic alternative to conventional methods. nih.gov These systems, often coupled with an elemental analyzer (EA-IRMS) or a gas chromatograph (GC-IRMS), streamline sample preparation and analysis. ucsc.edunih.gov For instance, an elemental analyzer can convert a sample into N₂ and CO₂ gas, which is then directly introduced into the mass spectrometer for simultaneous ¹⁵N and ¹³C analysis. ucsc.edu
Key developments in high-throughput platforms include:
Integrated Software Solutions: Modern platforms like Thermo Scientific's Qtegra Intelligent Scientific Data Solution (ISDS) automate the entire workflow, from instrument control and data acquisition to data processing and report generation. thermofisher.com
Advanced Sample Introduction: Peripherals such as the Thermo GasBench II and autosamplers for elemental analyzers and gas chromatographs allow for unattended analysis of large batches of samples. pnnl.gov
Supramolecular Sensing: Emerging technologies like supramolecular architectures are being explored for high-throughput and sensitive detection of metabolites like hippuric acid in urine, offering a cost-effective alternative to mass spectrometry for large-scale screening. liomicslab.cn
These advancements are crucial for large-scale tracer studies using ¹⁵N-hippuric acid, enabling researchers to analyze the extensive sample sets generated from clinical trials, epidemiological studies, and detailed time-course experiments. nih.gov
Predictive Modeling of Metabolic Adaptations in Response to Dietary or Environmental Factors
Glycine, N-benzoyl (Hippuric Acid) (¹⁵N) is an ideal tool for generating data to feed into predictive models of metabolism. The excretion of hippuric acid is known to be highly responsive to dietary intake, particularly of fruits, vegetables, and other polyphenol-rich foods. researchgate.netresearchgate.netresearchgate.net It is also a well-established biomarker for environmental exposure to toluene. acs.orgnih.gov By using ¹⁵N-labeled precursors, researchers can precisely quantify the flux through the hippuric acid synthesis pathway in response to specific stimuli.
Future research will focus on integrating this quantitative flux data into systems biology models to predict metabolic adaptations. For example:
Dietary Interventions: Studies have shown that consumption of berries, fruits, and nuts increases hippuric acid levels. researchgate.netnih.gov By using ¹⁵N-glycine, models can predict how different dietary patterns or specific food components (e.g., anthocyanins, chlorogenic acids) quantitatively alter the capacity of hepatic and microbial metabolic pathways. nih.govresearchgate.net This can help in designing personalized nutrition strategies for metabolic health. nih.gov
Environmental Exposure: Predictive models can be developed to assess health risks from environmental exposures. fapesp.br By quantifying the rate of ¹⁵N-hippuric acid formation after exposure to a toxin precursor, models can predict individual susceptibility and the metabolic burden on detoxification pathways.
Metabolic Disease: Altered hippuric acid levels are associated with various conditions, including metabolic syndrome, diabetes, and frailty in the elderly. researchgate.netmdpi.comnih.gov ¹⁵N tracer studies can provide data to model the metabolic dysregulations underlying these conditions, potentially identifying new therapeutic targets. For instance, elevated serum hippuric acid has been associated with improved fasting glucose and insulin (B600854) secretion. researchgate.net
These predictive models, built on robust quantitative data from ¹⁵N tracer studies, will provide a more dynamic and personalized understanding of how diet and environment impact human health.
Leveraging GLYCINE, N-BENZOYL (HIPPURIC ACID) (¹⁵N) for Deeper Mechanistic Understanding of Host-Microbiome Interactions
The synthesis of hippuric acid is a classic example of host-microbiome co-metabolism. nih.govresearchgate.net The gut microbiota plays an essential role by metabolizing dietary compounds, such as polyphenols and the amino acid phenylalanine, into benzoic acid. nih.govnih.gov This benzoic acid is then absorbed by the host and conjugated with glycine in the liver to form hippuric acid. nih.govacs.org
The use of ¹⁵N-labeled compounds offers a powerful strategy to dissect this complex interplay. nih.gov By administering ¹⁵N-glycine and tracking its incorporation into hippuric acid, researchers can specifically probe the host's contribution to this co-metabolic pathway. This can be combined with other labeled substrates (e.g., ¹³C-labeled phenylalanine) to simultaneously trace the microbial contribution, a technique known as dual isotopic labeling. nih.gov
Future research leveraging ¹⁵N-hippuric acid in this context aims to:
Identify Key Microbial Players: By correlating the production of ¹⁵N-hippuric acid with the abundance of specific gut microbial taxa, it's possible to identify the key organisms responsible for producing the benzoic acid precursor. nih.gov Studies have already begun to link specific genera with serum hippuric acid concentrations. nih.gov
Quantify Metabolic Flux: ¹⁵N tracers can quantify the flux of nitrogen from the host's amino acid pool into this detoxification pathway, revealing how host metabolism and microbial activity are coordinated. nih.gov This can shed light on how the host allocates resources like glycine for conjugation. nih.gov
Unravel Mechanistic Details: Recent studies have identified specific microbial gene clusters, such as the fld locus in Clostridioides sporogenes, involved in producing precursors to hippuric acid from phenylalanine. nih.gov Combining gnotobiotic mouse models with ¹⁵N-glycine tracing can provide definitive mechanistic insights into how specific microbial pathways influence host metabolism and contribute to the circulating metabolome. nih.govusda.gov
These studies will move the field beyond simple association, providing a detailed, mechanistic picture of how the intricate metabolic dialogue between the host and its resident microbes influences health and disease. usda.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare ¹⁵N-labeled N-benzoyl glycine (hippuric acid) for isotopic tracing studies?
- Methodological Answer : The synthesis typically involves benzoylation of ¹⁵N-enriched glycine. Benzoyl chloride reacts with ¹⁵N-glycine under alkaline conditions (pH 8–10) to form the labeled hippuric acid. This reaction is monitored via thin-layer chromatography (TLC) or NMR to confirm isotopic incorporation . Post-synthesis, purification is achieved through recrystallization or column chromatography to ensure >98% isotopic purity, as indicated in supplier specifications .
Q. Which analytical techniques are optimized for detecting and quantifying ¹⁵N-labeled hippuric acid in biological samples?
- Methodological Answer : High-performance liquid chromatography with UV detection (HPLC-UV) is widely used, with mobile phases adjusted to resolve hippuric acid from urinary metabolites (e.g., methyl-hippuric acids) . For isotopic specificity, liquid chromatography-mass spectrometry (LC-MS) with selected ion monitoring (SIM) or stable isotope ratio mass spectrometry (IRMS) enhances sensitivity for ¹⁵N detection . Enzymatic assays, such as hippuricase-mediated hydrolysis, can also differentiate hippuric acid from structurally similar metabolites in bacterial cultures .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in hippuric acid metabolic pathway data across experimental models (e.g., rodents vs. in vitro bacterial systems)?
- Methodological Answer : Species-specific metabolic variations are addressed using dual isotopic tracing (e.g., ¹⁵N and ¹³C) to track both glycine and benzoyl moieties. For instance, rodents predominantly excrete hippuric acid via glycine conjugation (30% in rats), whereas bacterial systems (e.g., Streptococcus) hydrolyze it via hippuricase to benzoic acid and glycine . Cross-model validation involves comparing enzyme kinetics (e.g., acyltransferase activity in hepatocytes vs. bacterial hydrolases) .
Q. What experimental design challenges arise when using ¹⁵N-labeled hippuric acid in metabolic flux analysis, and how are they resolved?
- Methodological Answer : Key challenges include isotopic dilution from endogenous unlabeled glycine pools and non-uniform ¹⁵N distribution. To mitigate this, researchers:
- Use tracer pulse-chase protocols to quantify label incorporation rates .
- Employ compartmental modeling to account for glycine pool dynamics in tissues .
- Validate results with parallel ¹³C-labeled benzoyl groups to distinguish degradation pathways .
Q. How does ¹⁵N labeling enhance the specificity of hippuric acid detection in enzymatic assays for bacterial taxonomy?
- Methodological Answer : In hippuricase assays, ¹⁵N labeling allows differentiation of bacterial-derived hippuric acid (hydrolyzed to ¹⁵N-glycine) from host-derived unlabeled metabolites. This is critical for identifying Campylobacter and Listeria species, which lack endogenous hippuricase activity. Isotopic signatures are detected via IRMS or LC-MS, reducing false positives from matrix interference .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing contradictory data on hippuric acid excretion rates in metabolic studies?
- Methodological Answer : Multi-variate regression models are used to account for interspecies differences (e.g., guinea-pigs excrete 4% as benzyl mercapturic acid vs. 49% in rabbits) . Sensitivity analysis identifies confounding factors like renal clearance rates or gut microbiota activity. Meta-analyses of historical data (e.g., IARC reports) contextualize species-specific metabolic thresholds .
Safety and Handling in Research Settings
Q. What precautions are critical when handling ¹⁵N-labeled hippuric acid in laboratory workflows?
- Methodological Answer : Based on safety data sheets (SDS):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
